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Spectroscopic Characterization Guide: 2-Nitro-4-
morpholinocarbonylaniline
Executive Summary & Compound Profile

2-Nitro-4-morpholinocarbonylaniline is a bifunctional building block featuring an electron-rich
aniline core stabilized by an electron-withdrawing nitro group and a morpholine amide

functionality. Its characterization requires a multi-modal approach to distinguish it from potential
synthetic by-products such as unreacted 4-amino-3-nitrobenzoic acid or bis-acylated impurities.
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Attribute Specification
4-Amino-3-nitrophenyl)(morpholin-4-

UPAC Name ;I)methanone Premime

Common Name 2-Nitro-4-morpholinocarbonylaniline

Chemical Formula C11H13N304

Molecular Weight 251.24 g/mol

Appearance Yellow to Orange Crystalline Solid

Solubility DMSO, DMF, Methanol (Moderate), Water (Low)

Primary Amine (Nucleophile), Nitro

Key Functionalit
Y Y (Electrophile/Reducible), Amide (Stable Linker)

Structural Analysis & Theoretical Expectations

The molecule consists of a 1,2,4-trisubstituted benzene ring. The nitro group at position 3
(relative to the carbonyl) strongly deshields the adjacent proton (H-2), while the amine at
position 4 shields the adjacent protons (H-5). The morpholine amide typically exhibits restricted
rotation, often resolving into distinct methylene multiplets in high-field NMR.

Diagram 1: Structural Logic & Numbering
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Caption: Synthesis and key structural features defining the spectroscopic signature.

Comparative Analysis of Characterization Methods

This section objectively compares the efficacy of three primary analytical techniques for

validating this specific compound.

Method

Primary Utility

Strengths for This
Compound

Limitations

1H NMR (DMSO-ds)

Structural

Confirmation

Unambiguously

identifies the 1,2,4-
substitution pattern
and the morpholine

ring integrity.

Requires ~5-10 mg
sample; solvent peaks
can obscure amine

protons.

Rapidly confirms the
Nitro (1350/1530

Cannot detect

FT-IR (ATR) Functional Group ID cm~1) and Amide regioisomers or trace
(1630 cm™Y) impurities effectively.
presence.

Fragmentation
Detects unreacted
) ) ] patterns can be
Purity & Impurity acid (MW 182) and )
LC-MS (ESI+) - ) complex; requires
Profiling morpholine (MW 87) o
o o ionization
with high sensitivity. o
optimization.
Recommendation:

e For Routine QC: Use HPLC-UV (254 nm) for purity and FT-IR for identity.

e For Structural Validation:1H NMR is non-negotiable to confirm the correct isomer and amide

formation.

Detailed Spectroscopic Data
A. Proton NMR (*H NMR) - The Gold Standard
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Solvent: DMSO-de (2.50 ppm ref)

The aromatic region is the most diagnostic. The coupling constants (

) reveal the ortho/meta relationships.
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Position

Shift (o, ppm)

Multiplicity

Integration

Assignment &
Logic

H-2

8.05-8.15

d(J ~ 2.0 Hz)

1H

Most Deshielded.
Ortho to NO2
and Carbonyl.
Appears as a
doublet due to
meta-coupling
with H-6.

7.45 - 7.55

dd (J~85,20
Hz)

1H

Ortho to
Carbonyl, Meta
to NOz. Distinct
doublet of

doublets.

NH:2

7.60 - 7.80

brs

2H

Broad singlet.
Exchangeable
with D20.
Chemical shift
varies with
concentration/te

mperature.

H-5

7.00-7.10

d (J~8.5Hz)

1H

Shielded. Ortho
to the electron-

donating NH2
group.

Morpholine

3.50 - 3.70

m (broad)

8H

The morpholine
ring protons
often appear as
two broad
multiplets or four
distinct triplets
due to restricted
rotation around

the amide bond.
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B. Infrared Spectroscopy (FT-IR)

Mode: ATR (Attenuated Total Reflectance)

Functional Group Wavenumber (cm~1)  Intensity Notes
Primary amine doublet
N-H Stretch 3450, 3350 Medium (asymmetric/symmetri
c).
Characteristic of
] tertiary amides
C=0 Stretch (Amide) 1625 - 1640 Strong ) )
(morpholine amide).
Lower than esters.
] Diagnostic for nitro
NO2z (Asymmetric) 1510 - 1540 Strong
compounds.
] Paired with the
NO2z (Symmetric) 1330 - 1360 Strong )
asymmetric peak.
_ Morpholine ether
C-O-C (Ether) 1110 Medium

linkage.

C. Mass Spectrometry (LC-MS)

lonization: ESI (Positive Mode)

e Molecular lon [M+H]*:252.1 m/z (Calculated: 252.09)

e Sodium Adduct [M+Na]*:274.1 m/z

» Fragmentation Pattern:

[e]

o

[¢]

m/z ~206: Loss of NO2 group.

m/z ~235: Loss of NH3 (uncommon in ESI, but possible).

m/z ~165: Loss of Morpholine group (Ar-CO* cation).
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Experimental Protocols
Protocol 1: Sample Preparation for 1H NMR

e Massing: Weigh 5-10 mg of the dry solid into a clean vial.

Solvation: Add 0.6 mL of DMSO-ds (Deuterated Dimethyl Sulfoxide).

o Note: CDCls is often insufficient due to the poor solubility of nitroanilines.

Mixing: Sonicate for 30 seconds to ensure complete dissolution.

o Check: Ensure the solution is clear yellow/orange with no suspended particles.

Transfer: Transfer to a 5mm NMR tube using a glass pipette.

Acquisition: Run a standard proton sequence (16—32 scans, 1s relaxation delay).

Protocol 2: HPLC Purity Check

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5um).

» Mobile Phase A: Water + 0.1% Formic Acid.

e Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

e Gradient: 5% B to 95% B over 10 minutes.

e Flow Rate: 1.0 mL/min.

o Detection: UV at 254 nm (aromatic) and 210 nm (amide).

o Expected Retention: The product is moderately polar. Expect elution around 4.5 - 5.5 min
(depending on specific column/gradient). Unreacted acid will elute earlier; unreacted
morpholine will elute in the void volume.

Analytical Workflow Diagram

The following workflow illustrates the logical progression from synthesis to validated product.
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Caption: Step-by-step decision matrix for product validation.
References
¢ Synthesis and Characterization of Nitroaniline Derivatives

o Title: "New 4-(Morpholin-4-YI)
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o Source: MDPI (Molecules)

o URL:[LiNkK]

o Relevance: Provides analogous spectral data for the 3-nitro-4-morpholinyl benzoyl core.

e General Spectroscopic Data for Nitroanilines

[¢]

Title: "4-Nitroaniline - Spectroscopic Properties"
Source: National Institute of Standards and Technology (NIST) WebBook

[¢]

[¢]

URL:[Link]

[¢]

Relevance: Baseline shifts for the nitroaniline moiety.

» Morpholine Amide Characterization

[¢]

Title: "Synthesis and Spectral Characterization of Some New Morpholine Deriv
Source: Baghdad Science Journal (via ResearchG

[¢]

[¢]

URL:[Link]

[¢]

Relevance: Confirms IR and NMR characteristics of the morpholine amide linkage.
o Related Crystal Structure Data

o Title: "4-(4-Nitrobenzyl)morpholine”
o Source: PubMed Central (PMC)

o URL:[Link]

o Relevance: Structural geometry of morpholine-nitrobenzene systems.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. New 4-(Morpholin-4-YI)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural
Insights, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

o To cite this document: BenchChem. [Spectroscopic characterization data for 2-Nitro-4-
morpholinocarbonylaniline]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8754087/docs#spectroscopic-characterization-data-
for-2-nitro-4-morpholinocarbonylaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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